N-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl group, a 1,2,4-triazole ring substituted with a 3-methoxy-1-methylpyrazole moiety, and a thioether bridge connecting the triazole to the acetamide backbone. Its design integrates multiple pharmacophores: the chloro-substituted aryl group may enhance lipophilicity and membrane permeability, the triazole-pyrazole system could contribute to hydrogen bonding or metal coordination, and the thioether linkage may influence metabolic stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-22-8-12(15(21-22)25-3)14-19-20-16(23(14)2)26-9-13(24)18-11-6-4-10(17)5-7-11/h4-8H,9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUZDYJQBXPKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
- Heterocyclic Systems : The target compound’s 1,2,4-triazole contrasts with 1,2,3-triazoles in compound 6 m , which may alter π-π stacking or dipole interactions. The pyrazole substituent in the target (3-methoxy-1-methyl) differs from dihydro-pyrazol-4-yl in , which lacks a methoxy group and exhibits planarity disruption due to steric effects .
- Substituent Effects: The 4-chlorophenyl group in the target vs.
Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
- The target’s anticipated IR profile aligns with compound 6 m, particularly the C=O stretch (~1678 cm⁻¹) and C–Cl peak (~785 cm⁻¹), confirming functional group integrity . HRMS data for analogues like 6 m demonstrate precision in molecular weight validation, a critical step in synthetic confirmation.
Physicochemical Properties
- Crystal Packing: In , N–H···O hydrogen bonds form R₂²(10) dimers, enhancing crystalline stability .
- Solubility : The thioether linkage in the target and compounds may improve lipid solubility relative to oxygen ethers, though methoxy groups could counterbalance this by increasing polarity .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of substituted triazole and pyrazole precursors. Key steps include thioether formation via nucleophilic substitution between thiol-containing intermediates and halogenated acetamides. Optimization requires strict control of temperature (reflux conditions), pH (neutral to slightly basic), and solvent selection (e.g., dioxane or ethanol-DMF mixtures). Monitoring via Thin Layer Chromatography (TLC) and purification by recrystallization ensures high yields (>70%) and purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.42–7.58, NH peaks at δ 10.10–13.30) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (C=O at ~1678 cm⁻¹, C=S at ~700–800 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) and detects impurities .
- Elemental Analysis : Ensures stoichiometric consistency .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer : Preliminary screening involves:
- Computational Prediction : Tools like PASS program predict bioactivity (e.g., antimicrobial, anticancer) based on structural motifs .
- In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cell lines (e.g., MTT assay for cytotoxicity) .
- Molecular Docking : Simulate interactions with receptors (e.g., kinase ATP-binding sites) to prioritize targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and physicochemical properties?
- Methodological Answer :
- Substituent Effects :
- Pyrazole/Triazole Rings : Methoxy groups enhance solubility; methyl groups increase metabolic stability .
- Chlorophenyl vs. Fluorophenyl : Chlorine improves target affinity via hydrophobic interactions; fluorine enhances bioavailability .
- Experimental Design : Synthesize analogs with systematic substituent changes (e.g., ethyl → cyclohexyl) and compare via SAR tables. Use HPLC to correlate logP with membrane permeability .
Q. What strategies can resolve contradictions in bioactivity data across studies (e.g., variable IC50 values)?
- Methodological Answer :
- Source Analysis : Compare synthesis protocols (e.g., purity differences due to recrystallization solvents) .
- Assay Standardization : Re-test under uniform conditions (e.g., cell line passage number, serum concentration) .
- Advanced Characterization : X-ray crystallography or 2D-NMR to confirm conformational stability .
Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition : Competitive inhibition via triazole-thioether binding to catalytic cysteine residues (e.g., in proteases) .
- Receptor Modulation : Pyrazole moiety mimics adenine in kinase ATP-binding pockets, validated via mutagenesis studies .
- Oxidative Stress Pathways : Thiol-reactive groups induce ROS generation, measurable via fluorescence probes (e.g., DCFH-DA) .
Q. How can researchers optimize this compound’s pharmacokinetic profile (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Prodrug Design : Introduce ester groups to enhance solubility, which hydrolyze in vivo .
- CYP450 Metabolism Studies : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups). Stabilize via fluorine substitution .
- Nanocarrier Formulation : Encapsulate in liposomes to improve bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
